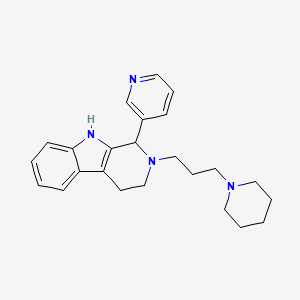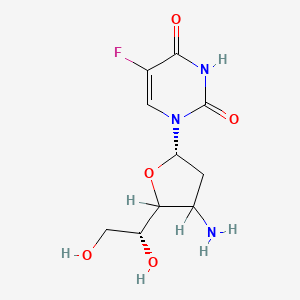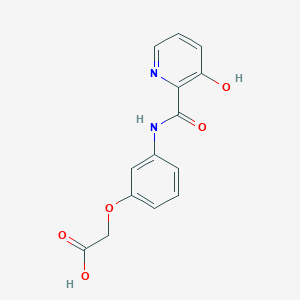
1,2,3,4-Tetrahydro-2-(3-(1-piperidinyl)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-2-(3-(1-piperidinyl)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-2-(3-(1-piperidinyl)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyridoindole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the piperidinyl and pyridinyl groups via nucleophilic substitution reactions.
Hydrogenation: Reduction of double bonds to achieve the tetrahydro form.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Chemistry: Large-scale production using continuous flow reactors to improve efficiency and yield.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydro-2-(3-(1-piperidinyl)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Further reduction of the compound using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydro-2-(3-(1-piperidinyl)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydro-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole: Lacks the piperidinyl group.
2-(3-(1-Piperidinyl)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole: Not tetrahydro.
1,2,3,4-Tetrahydro-2-(3-(1-piperidinyl)propyl)-9H-pyrido(3,4-b)indole: Lacks the pyridinyl group.
Uniqueness
1,2,3,4-Tetrahydro-2-(3-(1-piperidinyl)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties.
属性
CAS 编号 |
119464-32-3 |
|---|---|
分子式 |
C24H30N4 |
分子量 |
374.5 g/mol |
IUPAC 名称 |
2-(3-piperidin-1-ylpropyl)-1-pyridin-3-yl-1,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C24H30N4/c1-4-13-27(14-5-1)15-7-16-28-17-11-21-20-9-2-3-10-22(20)26-23(21)24(28)19-8-6-12-25-18-19/h2-3,6,8-10,12,18,24,26H,1,4-5,7,11,13-17H2 |
InChI 键 |
FOJAESRSRCGLSK-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCCN2CCC3=C(C2C4=CN=CC=C4)NC5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline](/img/structure/B12812751.png)





![8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12812773.png)

